molecular formula C23H25N3O3 B1139421 Dafadine-A CAS No. 1065506-69-5

Dafadine-A

Cat. No. B1139421
M. Wt: 391.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dafadine-A is a chemical compound known for its role in the regulation of developmental processes and longevity in model organisms, particularly in the nematode Caenorhabditis elegans. It acts by inhibiting the DAF-9 cytochrome P450, a key enzyme involved in the dauer formation pathway and in controlling the lifespan of these organisms (Luciani et al., 2011).

Synthesis Analysis

The synthesis of Dafadine-A and related compounds typically involves complex organic reactions. For example, DABCO-bis(sulfur dioxide), also known as DABSO, serves as a convenient source of sulfur dioxide for organic synthesis, highlighting the type of reagents that might be involved in the synthesis of similarly complex molecules (Woolven et al., 2011). However, specific details on the synthesis of Dafadine-A are not readily available in the provided sources, indicating the proprietary or unpublished nature of its synthesis methodology.

Molecular Structure Analysis

While specific details on the molecular structure analysis of Dafadine-A are not directly provided, the molecular structure of compounds plays a critical role in their biological activity. Techniques such as 3D-QSAR CoMFA of related compounds, like DABO derivatives, offer insights into how structural features correlate with biological activity, which is relevant for understanding the structure-activity relationship (SAR) of Dafadine-A (Brito et al., 2008).

Chemical Reactions and Properties

Dafadine-A's mechanism involves inhibiting specific enzymes in C. elegans. This inhibition mirrors the compound's chemical reactivity and interaction with biological molecules. For instance, the utility of DABSO in forming sulfonamides and sulfamides through reactions with Grignard reagents or anilines and iodine reflects the kind of chemical reactivity that compounds like Dafadine-A might exhibit in their interactions with biological targets (Woolven et al., 2011).

Physical Properties Analysis

The physical properties of Dafadine-A, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic uses. While the specific physical properties of Dafadine-A are not detailed in the available literature, the study of such properties is essential for the development and application of pharmaceutical compounds.

Chemical Properties Analysis

The chemical properties of Dafadine-A, including its reactivity, stability under various conditions, and interactions with other chemical entities, are foundational to its role as a biological modifier. The ability of Dafadine-A to inhibit the mammalian ortholog of DAF-9 (CYP27A1) suggests that its chemical properties allow it to interact specifically and effectively with enzyme targets, influencing developmental and longevity pathways (Luciani et al., 2011).

Scientific Research Applications

Dafadine-A is a cell-permeable isoxazoloamide compound . It specifically inhibits DAF-9 activity in C. elegans without affecting the activity of DAF-12 and sterol- and oxysterol-metabolizing P450s . Here are some known applications and related details:

  • Scientific Field: Developmental Biology

    • Application : Dafadine-A is used to study the developmental transition from the free-living to the parasitic stage of nematodes .
    • Methods : Dafadine-A is applied to the nematodes, and its effects on their development are observed .
    • Results : Dafadine-A has been shown to induce a constitutive dauer (Daf-c), distal-tip cell migration (Mig) and protruding vulval (Pvl) phenotypes in wild-type C.elegans . It also extends their lifespan by about 29% .
  • Scientific Field: Biochemistry

    • Application : Dafadine-A is used to inhibit the mammalian ortholog of DAF-9, CYP27A1 .
    • Methods : The compound is applied to mammalian cells, and its effects on CYP27A1 activity are observed .
    • Results : Dafadine-A has been shown to be one of the most potent inhibitors of CYP27A1 .

properties

IUPAC Name

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNPYIHDMIFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dafadine-A

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